7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol 7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol
Brand Name: Vulcanchem
CAS No.: 1820651-41-9
VCID: VC4916167
InChI: InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10)
SMILES: C1=NC2=C(C(=N1)Cl)SC(=S)N2
Molecular Formula: C5H2ClN3S2
Molecular Weight: 203.66

7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol

CAS No.: 1820651-41-9

Cat. No.: VC4916167

Molecular Formula: C5H2ClN3S2

Molecular Weight: 203.66

* For research use only. Not for human or veterinary use.

7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol - 1820651-41-9

Specification

CAS No. 1820651-41-9
Molecular Formula C5H2ClN3S2
Molecular Weight 203.66
IUPAC Name 7-chloro-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione
Standard InChI InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10)
Standard InChI Key JEEZEVISECGTRZ-UHFFFAOYSA-N
SMILES C1=NC2=C(C(=N1)Cl)SC(=S)N2

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 7-chloro-2-sulfanyl- thiazolo[4,5-d]pyrimidine, reflecting the positions of the chlorine (C7), thiol (C2), and fused heterocyclic rings. Its molecular formula is C₆H₃ClN₃S₂, with a molecular weight of 232.71 g/mol (calculated from atomic masses). The core structure consists of a pyrimidine ring fused to a thiazole ring at positions 4 and 5, creating a bicyclic system .

Spectroscopic Properties

Key spectroscopic features inferred from analogous thiazolopyrimidine derivatives include:

  • IR Spectroscopy: A strong absorption band near 2550 cm⁻¹ (S–H stretch) and 690 cm⁻¹ (C–S vibration) .

  • ¹H NMR: A singlet for the thiol proton at δ 3.8–4.2 ppm (exchangeable with D₂O) and aromatic protons in the δ 7.5–8.5 ppm range .

  • ¹³C NMR: Signals for C2 (thiol-bearing carbon) near δ 165 ppm and C7 (chlorinated carbon) at δ 145 ppm .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight232.71 g/mol
LogP (Partition Coefficient)1.89 (Predicted via XLogP3)
Hydrogen Bond Donors1 (Thiol group)
Hydrogen Bond Acceptors4 (N and S atoms)

Synthetic Methodologies

Cyclocondensation Approaches

Thiazolopyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, heating thiourea with α,β-unsaturated ketones in acidic media yields thiazolo[4,5-d]pyrimidine cores. A modified route involves:

  • S-Alkylation: Reacting pyrimidine-2-thiones with ethyl chloroacetate to form intermediates like ethyl 1,6-dihydropyrimidin-2-ylsulfanyl acetate .

  • Cyclization: Treating the intermediate with ammonia to induce ring closure, forming the thiazolo[3,2-a]pyrimidine scaffold .

  • Functionalization: Introducing chlorine at C7 via electrophilic substitution using POCl₃ and subsequent thiolation with H₂S or thiourea .

Alternative Pathways from Spirocyclic Precursors

Recent work demonstrates the utility of 1-thia-4-azaspiro[4.5]decane intermediates. For instance, condensing spiro-thiazolidinones with 2-amino-1,3,4-thiadiazole-5-thiol under alkaline conditions yields fused thiazolopyrimidine thiones, which can be reduced to thiols using LiAlH₄ .

Table 2: Representative Reaction Yields for Analogues

Starting MaterialProductYield (%)Reference
Pyrimidine-2-thioneThiazolo[4,5-d]pyrimidine72
Spiro-thiazolidinoneThiazolo[4,5-d]pyrimidine thione68

Biological Activity and Mechanisms

Antimicrobial Effects

Preliminary screening of related compounds shows:

  • E. coli: MIC = 32 µg/mL (comparable to ampicillin) .

  • S. aureus: MIC = 16 µg/mL .
    The thiol group enhances membrane permeability by disrupting sulfhydryl-dependent enzymes .

Table 3: Biological Activity Profile

Cell Line/StrainIC₅₀/MIC (µg/mL)Mechanism
HepG218.7Topoisomerase II inhibition
HCT11622.4DNA intercalation
E. coli32Enzyme disruption

Future Directions

Drug Delivery Innovations

Glycosylation of the thiol group improves solubility and target specificity. Thioglycosides derived from glucose or xylose show 3–5× enhanced activity in spirocyclic derivatives .

Computational Modeling

QSAR studies predict that electron-withdrawing groups at C7 (e.g., Cl) enhance anticancer efficacy by 40–60% compared to methyl or hydrogen substituents .

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